3-(1-Aminocyclopropyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione is a unique chemical compound characterized by its cyclopropyl and thiolane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a thiolane precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amino and thiolane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.
Scientific Research Applications
3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with specific molecular targets. The cyclopropyl and thiolane groups can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the compound’s specific application.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor for ethylene in plants.
1-Aminocyclopropylphosphonate: Known for its role in various biochemical processes.
Uniqueness
3-(1-Aminocyclopropyl)-1lambda6-thiolane-1,1-dione is unique due to its combined cyclopropyl and thiolane structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO2S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6H,1-5,8H2 |
InChI Key |
SMGKODVGQXLJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CC2)N |
Origin of Product |
United States |
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